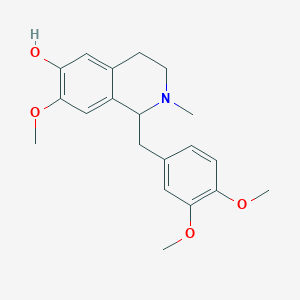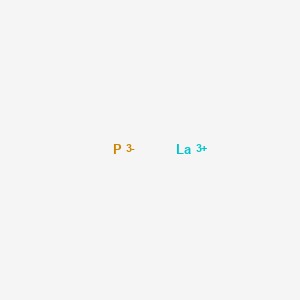
Lanthanum Phosphide Sputtering Target
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lanthanum Phosphide Sputtering Target is a high-purity material used primarily in the semiconductor industry for thin film deposition. The compound, with the chemical formula LaP, is known for its high density and small average grain sizes, making it ideal for applications in chemical vapor deposition (CVD) and physical vapor deposition (PVD) processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lanthanum Phosphide can be synthesized through various methods, including solid-state reactions and chemical vapor deposition. One common method involves the direct reaction of lanthanum and phosphorus at high temperatures. The reaction is typically carried out in a vacuum or inert atmosphere to prevent oxidation .
Industrial Production Methods: In industrial settings, Lanthanum Phosphide Sputtering Targets are produced by melting and casting lanthanum to form an ingot, which is then forged and machined into the desired shape. The targets are often analyzed using techniques such as X-Ray Fluorescence (XRF) and Inductively Coupled Plasma (ICP) to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions: Lanthanum Phosphide undergoes various chemical reactions, including oxidation and reduction. It can react with oxygen to form lanthanum oxide and phosphorus pentoxide. In reduction reactions, it can be reduced to elemental lanthanum and phosphorus .
Common Reagents and Conditions: Common reagents used in these reactions include oxygen for oxidation and hydrogen or other reducing agents for reduction. The reactions are typically carried out at high temperatures to facilitate the breaking and forming of bonds .
Major Products: The major products formed from these reactions include lanthanum oxide (La2O3) and phosphorus pentoxide (P2O5) in oxidation reactions, and elemental lanthanum and phosphorus in reduction reactions .
Scientific Research Applications
Lanthanum Phosphide Sputtering Targets have a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism by which Lanthanum Phosphide Sputtering Targets exert their effects is through the sputtering process. In this process, ions from a plasma are accelerated towards the target, causing atoms from the target material to be ejected and deposited onto a substrate. This allows for the formation of thin films with precise control over thickness and composition .
Comparison with Similar Compounds
Lanthanum Oxide (La2O3): Used in similar applications but has different chemical properties and reactivity.
Lanthanum Nitride (LaN): Another lanthanum-based compound used in thin film deposition.
Lanthanum Sulfide (La2S3): Used in various industrial applications but has different physical and chemical properties compared to Lanthanum Phosphide.
Uniqueness: Lanthanum Phosphide is unique due to its specific chemical composition and properties, which make it particularly suitable for high-purity thin film deposition in semiconductor applications. Its ability to form stable, high-density films with small grain sizes sets it apart from other similar compounds .
Properties
Molecular Formula |
LaP |
|---|---|
Molecular Weight |
169.8792 g/mol |
IUPAC Name |
lanthanum(3+);phosphorus(3-) |
InChI |
InChI=1S/La.P/q+3;-3 |
InChI Key |
AQUUSAXWIKFCTA-UHFFFAOYSA-N |
Canonical SMILES |
[P-3].[La+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


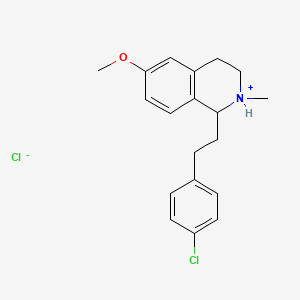

![(1R,4S,7S,9S,13S,15R)-13,15-dihydroxy-7-[(2R,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-3-(3-methylbutanoylamino)-4-(3-phenylpropanoyloxy)oxan-2-yl]oxy-9-methyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5,5-dicarboxylic acid](/img/structure/B13784985.png)
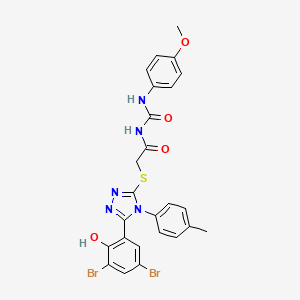
![1,3,3-Trimethyl-2-((E)-2-(2-phenyl-3-[(E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1-cyclopenten-1-YL)ethenyl)-3H-indolium tetrafluoroborate](/img/structure/B13785008.png)
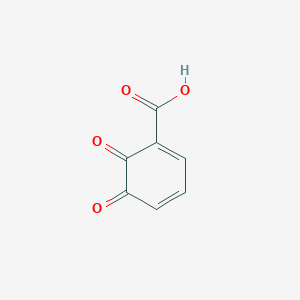

![Diphenyl(spiro[fluorene-9,9'-quinolino[3,2,1-kl]phenoxazin]-2-yl)phosphine oxide](/img/structure/B13785018.png)
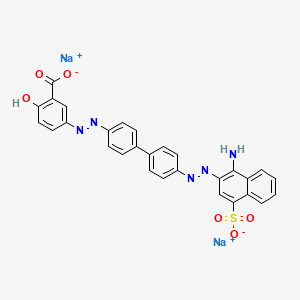
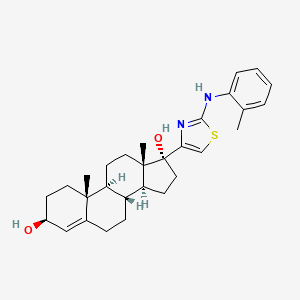
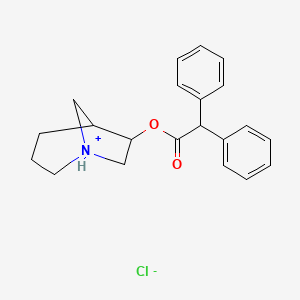
![Cyclopropanemethanol, 1-[[4-(trifluoromethyl)phenoxy]methyl]-, methanesulfonate](/img/structure/B13785033.png)

